2-Methyl-N-(o-tolyl)benzamide
Overview
Description
2-Methyl-N-(o-tolyl)benzamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of a benzamide group substituted with two methyl groups, one on the benzamide ring and the other on the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes .
Mechanism of Action
Mode of Action
The exact mode of action of 2-Methyl-N-(o-tolyl)benzamide is not fully understood. As a benzamide derivative, it may share some of the interactions that other benzamides have with their targets. These can include binding to the active sites of enzymes or interacting with cell membrane receptors. The specific interactions and resulting changes caused by this compound are subjects of ongoing research .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes. More research is needed to elucidate these effects .
Biochemical Analysis
Biochemical Properties
Benzamide, 2-methyl-N-(2-methylphenyl)-, plays a role in biochemical reactions. It has been found to interact with various enzymes and proteins . For instance, benzamide analogues have been shown to act as allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism . These interactions can be complex and involve various types of bonding interactions .
Cellular Effects
The effects of Benzamide, 2-methyl-N-(2-methylphenyl)- on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, benzamide analogues have been shown to increase the catalytic action of GK, which could have significant effects on cellular glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of Benzamide, 2-methyl-N-(2-methylphenyl)- involves binding interactions with biomolecules and potential effects on enzyme activity and gene expression . For instance, benzamide analogues have been found to interact with the allosteric site of GK, leading to increased enzyme activity . These interactions are likely to involve hydrogen bonding with specific residues in the enzyme .
Temporal Effects in Laboratory Settings
The effects of Benzamide, 2-methyl-N-(2-methylphenyl)- can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Benzamide, 2-methyl-N-(2-methylphenyl)- can vary with different dosages in animal models Studies could include observations of threshold effects, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Benzamide, 2-methyl-N-(2-methylphenyl)- may be involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Benzamide, 2-methyl-N-(2-methylphenyl)- within cells and tissues could involve interactions with transporters or binding proteins It could also have effects on its localization or accumulation within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(o-tolyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 2-methylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is obtained through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(o-tolyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 2-methylbenzoic acid.
Reduction: 2-methyl-N-(2-methylphenyl)amine.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
2-Methyl-N-(o-tolyl)benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzamide: Similar structure but lacks the additional methyl group on the phenyl ring.
N-(3-Methylphenyl)benzamide: Similar structure with a methyl group on the phenyl ring but different substitution pattern.
N-(2-Methylphenyl)benzamide: Similar structure with a methyl group on the phenyl ring.
Uniqueness
2-Methyl-N-(o-tolyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups enhances its lipophilicity and may influence its interaction with biological targets .
Properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(17)16-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSBZUAAMLSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177523 | |
Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22978-49-0 | |
Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-N-(o-tolyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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